5-[Benzo(b)thiophen-2-yl]-2-fluorophenol
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Overview
Description
5-[Benzo(b)thiophen-2-yl]-2-fluorophenol is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol can be achieved through several methods. One common approach involves the palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene, followed by cyclization . This method typically yields moderate to good results under controlled conditions.
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves large-scale catalytic processes. The use of palladium catalysts in cross-coupling reactions is a common industrial method due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[Benzo(b)thiophen-2-yl]-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
5-[Benzo(b)thiophen-2-yl]-2-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Mechanism of Action
The mechanism of action of 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A benzothiophene derivative used in the treatment of breast cancer.
Zileuton: Another benzothiophene derivative used as an anti-inflammatory drug.
Sertaconazole: A benzothiophene-based antifungal agent.
Uniqueness
5-[Benzo(b)thiophen-2-yl]-2-fluorophenol is unique due to its specific structural features, such as the presence of a fluorine atom and a hydroxyl group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
5-(1-benzothiophen-2-yl)-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FOS/c15-11-6-5-10(7-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOVMOZMNFWROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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